Product packaging for Sinapine bisulfate(Cat. No.:CAS No. 6509-38-2)

Sinapine bisulfate

Cat. No.: B600708
CAS No.: 6509-38-2
M. Wt: 407.4 g/mol
InChI Key: RQGZAGFHWUFMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sinapine bisulphate is a chemical reference standard derived from sinapine, an alkaloidal amine predominantly found in the seeds of plants from the Brassicaceae family, such as rapeseed and mustard . Sinapine itself is the choline ester of sinapic acid . This compound is a common subject of study in phytochemistry and nutrition research, particularly in the investigation of bioactive components in cruciferous vegetables . Researchers value sinapine and its derivatives for their significant antioxidant properties, which are a key focus in metabolic and nutritional studies . The compound is also of interest for its potential acetylcholinesterase inhibitory activity, a mechanism being explored in neurological research . Furthermore, the broader class of sinapate esters is investigated for potential anti-inflammatory and anticancer effects in various experimental models . The hydrolysis of sinapine, catalyzed by the enzyme sinapine esterase, yields sinapic acid and choline, which drives its bioactivity in physiological systems . This product is intended for research purposes as a standard in analytical methods, such as quality control for herbal materials, and for in vitro pharmacological assays. It is supplied For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

6509-38-2

Molecular Formula

C16H25NO9S

Molecular Weight

407.4 g/mol

IUPAC Name

hydrogen sulfate;2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium

InChI

InChI=1S/C16H23NO5.H2O4S/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;1-5(2,3)4/h6-7,10-11H,8-9H2,1-5H3;(H2,1,2,3,4)

InChI Key

RQGZAGFHWUFMIQ-UHFFFAOYSA-N

Origin of Product

United States

Occurrence and Distribution in Botanical Species

Identification of Primary Plant Sources and Accumulation Patterns

Sinapine (B1681761) bisulphate is most prominently found within the Brassicaceae (or Cruciferae) family, which includes a wide range of economically important plants. biosynth.commolbase.com

Predominance within the Brassicaceae Family

Key members of the Brassicaceae family are notable for their accumulation of sinapine. These include:

Brassica napus (Rapeseed): Various studies have confirmed the presence of significant amounts of sinapine in rapeseed. dss.go.thresearchgate.net The concentration in rapeseed meal can range from 0.39% to 1.06% by mass. wikipedia.org Some research indicates that Brassica napus cultivars generally have a higher sinapine content compared to Brassica campestris cultivars. cdnsciencepub.com

Sinapis alba (White Mustard): White mustard is another primary source of sinapine. henriettes-herb.comnih.gov It has been used as a source for the isolation and preparation of sinapine bisulphate for research purposes. dss.go.thgcirc.org

Brassica juncea (Brown Mustard): This species is also a significant accumulator of sinapine. nih.govplos.org Studies have reported sinapine content in Brassica juncea to be around 1.22% by mass of the seed cake. wikipedia.org The sinapine content in the seeds of B. juncea can range from 6.7 to 15.1 mg/g of dry seed weight. plos.org

Crambe abyssinica (Crambe): The presence of sinapine in Crambe abyssinica has been established, with defatted crambe meals showing an average content of 0.46% sinapine, reported as the thiocyanate (B1210189) salt. researchgate.netacs.org This is approximately half the amount found in commercial rapeseed meals. researchgate.netacs.org

The following table provides a summary of sinapine content in various Brassicaceae species:

Plant Species Common Name Typical Sinapine Content Reference
Brassica napus Rapeseed 0.39-1.06% in meal wikipedia.orgcdnsciencepub.com
Sinapis alba White Mustard Significant, used for isolation dss.go.thhenriettes-herb.com
Brassica juncea Brown Mustard ~1.22% in seed cake; 6.7-15.1 mg/g in seeds wikipedia.orgplos.org
Crambe abyssinica Crambe ~0.46% in defatted meal researchgate.netacs.org

Specific Distribution within Plant Tissues

Sinapine bisulphate is not uniformly distributed throughout the plant. Its accumulation is highly localized in specific tissues.

Predominance in the Outer Seed Coat and Defatted Press Cake

Research has shown that sinapine is typically concentrated in the outer seed coat of oil crops. wikipedia.org Consequently, after the oil extraction process, sinapine becomes a major component of the remaining defatted press cake or meal. wikipedia.orgresearchgate.netresearchgate.net The majority of sinapine remains in the cold-pressed cake, with very little transferring to the extracted oil. researchgate.net The presence of sinapine in the seed embryo has also been noted, with some reports indicating it can constitute up to 2.9% of the defatted dry mass of the embryo. vtt.fi

Factors Influencing In-Planta Sinapine Bisulphate Content

The concentration of sinapine bisulphate in plants is not static and can be influenced by a variety of genetic and environmental factors.

Varietal and Cultivar Dependencies

Significant genetic variation in sinapine content exists among different species and even between cultivars of the same species. dss.go.thresearchgate.net Studies have demonstrated that the sinapine content per seed is positively correlated with seed size. researchgate.net For instance, research on various Brassica species revealed that the variation in sinapine concentration in oil-free meal was primarily due to genetic variability. researchgate.net This suggests that it is possible to select for low-sinapine varieties in oilseed crops. cdnsciencepub.comresearchgate.net For example, among rapeseed cultivars, R-500 was found to have the lowest sinapine content, while Midas had the highest. cdnsciencepub.com Analysis of 76 Brassica juncea lines showed a sinapine content ranging from 6.7 to 15.1 mg/g of dry seed weight, indicating a wide range of variation within the species. plos.org

The table below illustrates the variation in sinapine content among different cultivars:

Species Cultivar/Strain Sinapine Content (mg/g of oil-free meal) Reference
Brassica napus Midas Highest among tested cultivars cdnsciencepub.com
Brassica campestris R-500 Lowest among tested cultivars cdnsciencepub.com
Brassica juncea Various lines 6.7 - 15.1 mg/g DSW plos.org

Environmental and Cultivation Condition Modulations

Environmental conditions and cultivation practices can also modulate the levels of sinapine in plants. cambridge.org While genetic factors are the primary driver of variation in sinapine concentration, environmental effects can still be observed. researchgate.net For example, the year of cultivation has been shown to have a significant effect on the sinapine content per seed, likely due to differences in factors like precipitation. researchgate.net Other environmental factors such as temperature and soil conditions are also thought to influence sinapine levels. researchgate.net

Biosynthesis and Metabolic Pathways of Sinapine Bisulphate in Plants

Elucidation of Precursor Compounds and Initial Biosynthetic Steps (Phenylpropanoid Pathway)

The journey to sinapine (B1681761) begins with the aromatic amino acid phenylalanine, which is synthesized via the shikimate pathway in the plastids. researchgate.netresearchgate.net Phenylalanine serves as the entry point into the general phenylpropanoid pathway. researchgate.netplos.org A series of enzymatic reactions, including deamination, hydroxylation, and methylation, convert phenylalanine into various hydroxycinnamic acids. frontiersin.orgwikipedia.org

The key steps and intermediates are as follows:

Phenylalanine is converted to cinnamic acid . gcirc.org

Cinnamic acid is then hydroxylated to form p-coumaric acid . wikipedia.org

Through subsequent enzymatic reactions, p-coumaric acid is converted to other hydroxycinnamic acids like caffeic acid, ferulic acid, 5-hydroxyferulic acid, and ultimately sinapic acid . wikipedia.org

The activated form, 4-coumaroyl-CoA , is a central precursor for a vast number of phenolic compounds. researchgate.net

Sinapic acid is the direct precursor that is channeled into the specific pathway for sinapine biosynthesis. researchgate.netgcirc.org This intricate pathway ensures a steady supply of sinapate for the synthesis of various esters, with sinapine being a major component in seeds. researchgate.net

Characterization of Key Enzymatic Transformations

The final steps in the biosynthesis of sinapine involve two critical enzymes that have been cloned and characterized, particularly in Brassica napus. nih.govfao.org These enzymes are responsible for the esterification of sinapic acid with choline (B1196258).

The first dedicated step in sinapine biosynthesis is the activation of sinapic acid. This is catalyzed by the enzyme UDP-glucose:sinapate glucosyltransferase (SGT), also known as UGT84A9. researchgate.netgcirc.org In Brassica napus, this enzyme is referred to as BnSGT1. gcirc.orgnih.gov

Function: BnSGT1 catalyzes the transfer of a glucose molecule from UDP-glucose to sinapic acid, forming the high-energy intermediate 1-O-sinapoyl-β-glucose . nih.govresearchgate.netnih.gov

The B. napus genome contains at least two SGT genes. nih.govfao.org Research has shown that BnSGT1 is an intronless gene in brassicas. researchgate.net

The final step in the formation of sinapine is catalyzed by sinapoylglucose:choline sinapoyltransferase (SCT). researchgate.netgcirc.org In Brassica napus, the corresponding genes are BnSCT1 and BnSCT2. researchgate.net

Function: This enzyme facilitates the transfer of the sinapoyl group from 1-O-sinapoyl-β-glucose to choline, resulting in the formation of sinapine (sinapoylcholine) . plos.orggcirc.orgresearchgate.net

Classification: BnSCT is a member of the serine carboxypeptidase-like (SCPL) family of acyltransferases. nih.govfao.org

Genomic Context: In the allotetraploid genome of B. napus, BnSCT1 originates from the B. oleracea progenitor (C genome), while BnSCT2 is derived from the B. rapa progenitor (A genome). researchgate.net

This two-step process, involving the sequential action of SGT and SCT, constitutes the primary pathway for sinapine accumulation in the seeds of Brassicaceae. gcirc.org

Molecular and Genetic Regulation of Sinapine Biosynthesis

The biosynthesis of sinapine is a highly regulated process, with gene expression being tightly controlled during plant development. This regulation allows for the accumulation of sinapine specifically in seeds, where it is thought to function as a storage compound. researchgate.net

Studies in Brassica napus have revealed distinct expression patterns for the key genes involved in sinapine biosynthesis:

BnSGT1 : The transcript levels of BnSGT1 increase during the early stages of seed development, reaching a peak at the early cotyledonary stage and then remaining constant in later stages. nih.gov Interestingly, the highest levels of BnSGT1 transcripts are found in 2-day-old seedlings, after which they decrease dramatically. nih.govfao.org

BnSCT : In contrast to BnSGT1, the expression of BnSCT is strictly limited to developing seeds. nih.govfao.org GUS fusion experiments have shown that the seed-specific expression of BnSCT1 is controlled by an inducible promoter that restricts transcription to the embryo tissues and the aleurone layer. researchgate.net

This differential expression pattern suggests that the regulation of gene expression at the transcriptional level is a primary mechanism for controlling the activities of BnSGT1 and BnSCT, which in turn correlates with the accumulation of sinapine during seed development. nih.govfao.org

Due to the limited natural variation in sinapine content among B. napus cultivars, conventional breeding approaches to reduce this anti-nutritive compound have been largely unsuccessful. researchgate.net This has led to a focus on genetic engineering and metabolic engineering strategies. researchgate.netnih.gov

Several studies have demonstrated the feasibility of reducing sinapine content by targeting the key biosynthetic genes:

Silencing of BnSGT1 : Using double-stranded RNA interference (dsRNAi) to silence BnSGT1 in a seed-specific manner resulted in a significant reduction of sinapate ester content in B. napus seeds, with reductions of up to 76% observed. gcirc.orggoettingen-research-online.de This approach has proven to be a promising strategy for developing low-sinapine rapeseed lines. gcirc.orggoettingen-research-online.de More recently, CRISPR-Cas9 technology has been used to knock out BnaX.SGT.a genes, resulting in a sinapine reduction of up to 49%. frontiersin.org

Silencing of BnSCT : While silencing BnSCT also leads to a significant reduction in sinapine levels, it results in the accumulation of its precursor, 1-O-sinapoylglucose. researchgate.net This compensatory accumulation means that the total amount of sinapoyl moieties remains nearly constant, making BnSCT silencing a less ideal strategy for improving the nutritional value of rapeseed meal. researchgate.net

Targeting Upstream Phenylpropanoid Pathway Genes : Attempts to reduce sinapine by silencing genes further up in the phenylpropanoid pathway, such as those encoding ferulate-5-hydroxylase (F5H), have also been explored. researchgate.netoup.com Antisense suppression of F5H resulted in up to a 40% reduction in sinapine. oup.com Concurrently silencing both F5H and SCT has been shown to reduce sinapine levels by up to 90%. researchgate.netnih.gov

Diverting Metabolic Flux : Another innovative approach involves expressing a bacterial phenolic acid decarboxylase (PAD) in developing seeds. This enzyme redirects the phenylpropanoid pathway flux away from sinapine biosynthesis towards the production of industrially useful 4-vinyl phenols, achieving a ~95% reduction in sinapine content. rothamsted.ac.uk Similarly, introducing a stilbene (B7821643) synthase gene while simultaneously suppressing BnSGT1 has been shown to divert precursors towards the production of resveratrol (B1683913) glucoside (piceid), significantly reducing sinapate ester content. nih.gov

These genetic manipulation strategies highlight the key roles of SGT and SCT in sinapine biosynthesis and demonstrate the potential of metabolic engineering to improve the quality of oilseed rape. researchgate.netgcirc.org

Table of Research Findings on Genetic Manipulation of Sinapine Biosynthesis

Gene Target Genetic Approach Plant Sinapine Reduction Key Finding Reference(s)
BnSGT1 (UGT84A9) dsRNAi Brassica napus Up to 76% Suppression of sinapoylglucose formation leads to a strong reduction of total sinapate esters. gcirc.orggoettingen-research-online.desci-hub.se
BnaX.SGT.a CRISPR-Cas9 Brassica napus Up to 49% Transgene-free mutants with significantly reduced sinapine levels can be generated. frontiersin.org
BnSCT dsRNAi / Antisense Brassica napus Significant Reduction in sinapine is offset by the accumulation of 1-O-sinapoylglucose. researchgate.net
F5H (CYP84) Antisense Brassica napus Up to 40% Targeting upstream pathway enzymes can reduce sinapine content. oup.com
F5H and SCT Antisense Brassica napus Up to 90% Concurrent silencing of two pathway genes leads to a very high reduction in sinapine. researchgate.netnih.gov
Phenolic Acid Decarboxylase (PAD) Overexpression Camelina sativa ~95% Metabolic flux can be diverted from sinapine to produce other valuable compounds. rothamsted.ac.uk
Stilbene Synthase & BnSGT1 Overexpression & dsRNAi Brassica napus Significant A novel metabolic sink can be created to produce piceid instead of sinapate esters. nih.gov

Table of Compound Names

Compound Name
1-O-sinapoyl-β-glucose
4-coumaroyl-CoA
4-vinyl guaiacol
4-vinyl phenol (B47542)
4-vinylsyringol
5-hydroxyferulic acid
Caffeic acid
Choline
Cinnamic acid
Ferulic acid
p-coumaric acid
Phenylalanine
Resveratrol glucoside (piceid)
Sinapic acid
Sinapine (sinapoylcholine)
Sinapoylmalate
UDP-glucose

Catabolism and Degradation Pathways in Biological Systems

The breakdown of sinapine is a significant metabolic event, particularly in plants of the Brassicaceae family. This process involves the enzymatic cleavage of the ester bond, leading to the formation of its constituent molecules. The primary catabolic pathway is hydrolysis, which can be facilitated by specific enzymes or induced by chemical means. This degradation is crucial for mobilizing stored compounds during key developmental stages like seed germination.

The fundamental degradation pathway for sinapine in biological systems is its hydrolysis into sinapic acid and choline. mdpi.comqmul.ac.uk This reaction involves the cleavage of the ester linkage between the two molecules. mdpi.com In plants, particularly during the germination of seeds from the Brassicaceae family, sinapine that has accumulated as a reserve is rapidly hydrolyzed. nih.govcdnsciencepub.comashs.org This process releases sinapic acid and choline, which then become available for other metabolic processes within the young seedling. cdnsciencepub.comnih.govoup.com For instance, the liberated sinapate can be rerouted via 1-O-sinapoyl-β-glucose to form sinapoylmalate, while a portion of the choline can enter into phospholipid metabolism. nih.govoup.com

This hydrolysis is not limited to plant systems. When consumed in animal feed, sinapine can be extensively hydrolyzed in the gastrointestinal tract, releasing its constituent parts. unit.no Chemical hydrolysis can also be achieved in laboratory settings; for example, treating sinapine with sodium hydroxide (B78521) at room temperature results in its quantitative breakdown into sinapic acid and choline. scholaris.ca

Table 1: Research Findings on the Hydrolysis of Sinapine

System/ConditionKey ObservationProductsSignificance
Seed Germination (Brassicaceae)Rapid hydrolysis of stored sinapine. nih.govashs.orgSinapic Acid, CholineMobilization of reserves for seedling development. nih.govoup.com
Animal Gastrointestinal TractExtensive hydrolysis after consumption of rapeseed-containing feed. unit.noSinapic Acid, CholineMetabolic fate of dietary sinapine. unit.no
Chemical (Alkaline Hydrolysis)Quantitative cleavage of the ester bond using NaOH. scholaris.caSinapic Acid, CholineUsed for analytical and recovery processes. scholaris.ca

The hydrolysis of sinapine is primarily an enzyme-catalyzed process in biological systems. The principal enzyme responsible is sinapine esterase (EC 3.1.1.49), also known as sinapoylcholine sinapohydrolase. qmul.ac.ukuniprot.orgwikipedia.org This enzyme belongs to the hydrolase family and specifically acts on carboxylic ester bonds. wikipedia.org Its main function is to catalyze the hydrolysis of sinapine into sinapic acid and choline, playing a critical role during the early stages of seed germination in plants like Brassica napus (rapeseed). nih.govoup.com

Research has identified a specific isoform, BnSCE3, isolated from Brassica napus seedlings, as a key sinapine esterase. nih.gov This enzyme is a GDSL lipase-like protein, a family known for a conserved GDSL motif and a catalytic triad (B1167595) of Ser-Asp-His. nih.govmdpi.com Overexpression of the gene encoding BnSCE3 in oilseed rape has been shown to dramatically reduce sinapine accumulation in seeds, confirming its direct involvement in sinapine hydrolysis in planta. nih.gov While its primary substrate is sinapine, BnSCE3 has also demonstrated broad substrate specificity, showing activity towards other choline esters like phosphatidylcholine. nih.gov

Beyond sinapine esterase, other enzymes have been found to degrade sinapine. Various microorganisms can produce enzymes capable of this transformation. For example, laccase (EC 1.10.3.2), a multi-copper oxidase often sourced from fungi like Trametes versicolor, can effectively catalyze sinapine degradation. nih.govresearchgate.netjouroilcrops.cn Additionally, enzymes such as tyrosinase, tannase, and ferulic acid esterase have been reported to be capable of transforming or hydrolyzing sinapine. nih.gov Bacteria isolated from the intestinal tracts of animals, including strains of E. coli and Klebsiella, have also demonstrated the ability to degrade sinapine, potentially through the action of enzymes like laccase and phenol oxidase. nih.gov

Table 2: Enzymes Involved in Sinapine Degradation

EnzymeEC NumberSource/OrganismAction
Sinapine Esterase (BnSCE3)3.1.1.49Brassicaceae (e.g., Brassica napus)Hydrolyzes sinapine to sinapic acid and choline during seed germination. nih.govoup.com
Laccase1.10.3.2Fungi (e.g., Trametes versicolor), Bacteria (e.g., E. coli)Catalyzes the oxidative degradation of sinapine. nih.govresearchgate.net
Polyphenol OxidaseN/AFungi (e.g., Trametes versicolor)Catalyzes the transformation of sinapine. nih.gov
TyrosinaseN/AMicroorganismsCapable of breaking down sinapine. nih.gov
TannaseN/AMicroorganismsHydrolyzes sinapine. nih.gov
Ferulic Acid EsteraseN/AMicroorganismsHydrolyzes sinapine. nih.gov

Compound Reference Table

Extraction, Isolation, and Purification Methodologies for Research Applications

Development of Conventional Solvent Extraction Techniques

Conventional solvent extraction remains a widely used method for obtaining sinapine (B1681761) bisulphate due to its simplicity and effectiveness. researchgate.net This process involves the use of solvents to solubilize the target compound from the solid plant material. scielo.br

The choice of solvent is a critical factor in the extraction of sinapine. ftb.com.hr Solvents like methanol (B129727), ethanol (B145695), and their aqueous mixtures are commonly employed. mdpi.com

Methanol and Ethanol: Both methanol and ethanol have been effectively used for sinapine extraction. mdpi.com Studies have shown that 70% aqueous methanol and 100% methanol can be effective for extracting sinapine. dss.go.thdss.go.th Refluxing with 100% methanol for 20 minutes has been identified as a suitable method for HPLC analysis. dss.go.thresearchgate.net However, due to its lower toxicity, ethanol is often preferred. researchgate.net Research indicates that ethanol can advantageously replace methanol, particularly at elevated temperatures. frontiersin.org

Aqueous Mixtures: The addition of water to organic solvents can enhance the extraction process by improving the swelling of the plant material. researchgate.net A 70% (v/v) ethanol-water mixture is frequently cited as an optimal solvent for sinapine extraction, yielding high recovery rates. mdpi.comresearchgate.net For instance, at 75°C, replacing methanol with ethanol in a 70% aqueous solution led to a significant increase in the phenolic content of the extract. frontiersin.org

Table 1: Comparison of Solvents for Sinapine Extraction

SolventConditionsSource MaterialKey FindingsReference
70% Methanol75°C for 20 minRapeseed MealEffective for sinapine determination by UV spectrophotometry. dss.go.th
100% MethanolReflux for 20 minCanola Seed and MealHigh recovery of phenolics, suitable for HPLC analysis. dss.go.thresearchgate.net
70% Ethanol75°CMustard ResiduesHigher phenolic content compared to methanol under the same conditions. frontiersin.org
70% Ethanol75°C for 30 minMustard Seed MealChosen as optimal based on previous studies for conventional extraction. mdpi.com
83% Ethanol75°CMustard BranIncreased selectivity for sinapine by 20%. researchgate.net

To maximize the yield of sinapine bisulphate, several extraction parameters must be carefully controlled.

Temperature: Higher temperatures generally improve extraction efficiency by increasing solubility and reducing solvent viscosity. scielo.br Temperatures between 70°C and 75°C have been found to be optimal for sinapine extraction. mdpi.com For example, warming the extraction to 75°C nearly doubled the amount of phenolics extracted compared to room temperature. frontiersin.org However, excessively high temperatures can lead to the degradation of thermolabile compounds. mdpi.com

pH: The pH of the extraction medium significantly influences the stability and yield of sinapine. Acidic conditions (pH 2) have been shown to enhance sinapine extraction yields compared to uncontrolled pH, especially in aqueous solutions. mdpi.com In contrast, alkaline conditions (pH 12) favor the formation of sinapic acid. mdpi.com

Solvent-to-Material Ratio: The ratio of solvent to solid material is another critical parameter. A higher solvent-to-material ratio can increase the extraction yield, but also increases solvent consumption. nih.gov Optimization studies have identified a solvent-to-material ratio of 10 mL/g of bran as optimal for sinapine extraction from mustard bran. researchgate.net

Table 2: Optimized Parameters for Conventional Sinapine Extraction

ParameterOptimal Value/RangeRationaleReference
Temperature70-75°CEnhances solubility and extraction yield. mdpi.com
pH2Increases sinapine extraction yield, particularly in aqueous solutions. mdpi.com
Solvent-to-Material Ratio10 mL/gMaximizes extraction yield from mustard bran. researchgate.net

Exploration of Advanced Extraction Technologies (e.g., Ultrasound-Assisted, Microwave-Assisted, High-Pressure)

In recent years, advanced extraction technologies have been explored to improve the efficiency and environmental friendliness of sinapine extraction. researchgate.net These methods often offer advantages such as reduced extraction time, lower solvent consumption, and improved yields. mdpi.com

Ultrasound-Assisted Extraction (UAE): UAE utilizes high-intensity acoustic waves to create cavitation, which enhances mass transfer and disrupts plant cell walls, leading to improved extraction. mdpi.comnih.gov Studies have shown that combining ultrasound with optimal solvent and temperature conditions can significantly increase sinapine yield. nih.gov For instance, a 32% increase in sinapine yield was observed when ultrasound was combined with a supercritical CO2 pretreatment. nih.gov The optimal conditions for UAE of sinapine from mustard seed meal were found to be a temperature of 75°C, 70% ethanol, and 100% ultrasound amplitude. nih.gov

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, which accelerates the extraction process. researchgate.netresearchgate.net This technique is known for its efficiency and reduced processing time. nih.gov However, it's important to control the microwave intensity and duration, as excessive heat can lead to the degradation of sinapine and the formation of canolol. researchgate.net

High-Pressure Extraction: Techniques like pressurized liquid extraction (PLE) or accelerated solvent extraction (ASE) utilize high pressure to maintain solvents in a liquid state above their boiling points, enhancing extraction efficiency. researchgate.netmdpi.com The application of pressurized heat has been considered a viable option for extracting both sinapine and sinapic acid. frontiersin.org

Chromatographic and Non-Chromatographic Purification Strategies

Following extraction, the crude extract contains a mixture of compounds, necessitating further purification to isolate sinapine bisulphate.

Ion exchange chromatography is a powerful technique for purifying charged molecules like sinapine. harvardapparatus.com This method separates molecules based on their net charge by using a charged stationary phase. harvardapparatus.com

Cation exchange chromatography is particularly effective for sinapine purification. mdpi.com Resins such as CM-Sephadex C25 have been successfully used to purify sinapine from crude extracts of rapeseed meal. dss.go.thnih.gov This method allows for the separation of sinapine from neutral or negatively charged polyphenols. mdpi.com A two-step elution process, using 50% ethanol followed by acidified ethanol, has been shown to yield a highly purified sinapine fraction (98.85%). mdpi.com

Size exclusion chromatography (SEC), also known as gel filtration, separates molecules based on their size. nih.gov Sephadex LH-20 is a commonly used resin for this purpose in the purification of natural products. ub.educytivalifesciences.comsigmaaldrich.comsigmaaldrich.com

Sephadex LH-20, a hydroxypropylated dextran (B179266) gel, is effective for separating small molecules like sinapine from larger polymeric compounds. researchgate.netub.edu The resin's dual hydrophilic and lipophilic nature allows for its use with a variety of organic and aqueous solvents. sigmaaldrich.com This technique is often used as a final polishing step in the purification process to achieve high-purity sinapine. researchgate.netub.edu

Advanced Analytical Techniques for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone for the separation and quantification of sinapine (B1681761) bisulphate. researchgate.net Its adaptability allows for the development of specific methods tailored to the compound's properties and the sample matrix.

Reversed-phase HPLC, particularly with C18 columns, is a widely adopted method for analyzing sinapine and its derivatives. researchgate.netdss.go.th These columns feature a nonpolar stationary phase, which effectively retains and separates moderately polar compounds like sinapine from a polar mobile phase.

The separation process is often enhanced by employing gradient elution. lcms.czchromatographyonline.com This involves altering the mobile phase composition during the analysis. For instance, a gradient can start with a higher proportion of an aqueous solvent (like an acetate (B1210297) buffer) and gradually increase the concentration of an organic solvent (like methanol). dss.go.th This ensures the efficient elution of a wide range of compounds with varying polarities.

Several gradient profiles have been developed for the analysis of sinapine. One such method utilizes a 10-minute isocratic/linear/concave gradient, while another employs a 15-minute isocratic/linear gradient. researchgate.netdss.go.th For example, a gradient might begin with 15% methanol (B129727), which is then linearly increased to 45% and further to 100% using a concave gradient. dss.go.th Another approach involves a linear gradient from 14% to 100% methanol over 10 minutes after an initial 5-minute isocratic phase. dss.go.th The choice of gradient depends on the complexity of the sample and the desired resolution between sinapine and other phenolic compounds, such as sinapic acid. dss.go.th

Table 1: Example HPLC Gradient Profiles for Sinapine Analysis

Gradient TypeInitial Mobile PhaseGradient StepsPurpose
Isocratic/Linear/Concave15% Methanol / 85% Acetate Buffer (pH 4.7)3.5 min isocratic, 1.5 min linear to 45% Methanol, 5 min concave to 100% MethanolSeparation of sinapine and sinapic acid in a single run. dss.go.th
Isocratic/Linear14% Methanol / 86% Acetate Buffer (pH 4.7)5 min isocratic, 10 min linear to 100% MethanolAlternative gradient for separating phenolic compounds. dss.go.th

This table is for illustrative purposes and specific conditions may vary based on the exact method and instrumentation.

UV spectrophotometric detectors are commonly used in HPLC systems for the detection of sinapine. dss.go.th Sinapine exhibits strong UV absorbance, with a detection wavelength typically set around 330 nm. researchgate.netdss.go.th The extinction coefficient of sinapine has been determined to be 1.16 times that of sinapic acid at this wavelength. researchgate.netdss.go.th

For accurate quantification, the development of a reliable calibration curve is essential. lcms.cz This is achieved by preparing a series of standard solutions of sinapine bisulphate at known concentrations and injecting them into the HPLC system. dss.go.th The peak area corresponding to sinapine is then plotted against the concentration to generate a calibration curve. dss.go.th High linearity, indicated by a correlation coefficient (R²) close to 1.0, is crucial for accurate quantification. For instance, a calibration curve for sinapine bisulphate has been developed with a correlation coefficient of 0.997. researchgate.netdss.go.th

Table 2: Calibration Data for Sinapine Bisulphate by HPLC-UV

Concentration (µg/mL)Peak Area (Arbitrary Units)
25Data not available in search results
50Data not available in search results
100Data not available in search results
200Data not available in search results

This table illustrates the principle of a calibration curve. The peak area values are hypothetical as they were not provided in the search results.

Spectroscopic and Spectrometric Techniques

While HPLC is excellent for separation and quantification, spectroscopic and spectrometric techniques provide invaluable information for structural analysis and confirmation.

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of sinapine, which aids in its structural elucidation and confirmation. leeder-analytical.comresearchgate.netumanitoba.ca When coupled with liquid chromatography (LC-MS), it allows for the analysis of sinapine in complex mixtures. leeder-analytical.comfrontiersin.org In positive ion mode electrospray ionization (ESI+), sinapine is detected as a cation with a mass-to-charge ratio (m/z) of 310. ecut.edu.cn

Tandem mass spectrometry (MS/MS) can be used to further investigate the structure by fragmenting the parent ion and analyzing the resulting daughter ions. frontiersin.orgecut.edu.cn This fragmentation pattern provides a unique fingerprint for the molecule, enhancing the confidence in its identification. ecut.edu.cn High-resolution mass spectrometry, such as quadrupole time-of-flight (Q-TOF), offers high mass accuracy, further confirming the elemental composition of the molecule. frontiersin.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of sinapine. researchgate.netaocs.org Both ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. dss.go.thscirp.org This data allows for the unambiguous assignment of the compound's structure. researchgate.netscirp.org

NMR is also instrumental in studying structural changes that sinapine might undergo under different conditions. For example, studies have used NMR to assess the stability of sinapine bisulphate under autoclaving conditions, where it was found to be stable with no evidence of structural or color changes. dss.go.th

Comparative Analysis with Other Analytical Methods

While HPLC is a dominant technique, other methods like UV spectrophotometry can also be used for the quantification of sinapine.

UV spectrophotometry offers a simpler and more cost-effective approach for determining the total phenolic content. dss.go.th However, it lacks the specificity of HPLC and cannot distinguish between sinapine and other co-eluting phenolic compounds that absorb at the same wavelength. jrespharm.comasianpubs.org For instance, the presence of colorants like tartrazine (B75150) in a sample can interfere with the direct spectrophotometric determination of a target compound if their absorption spectra overlap. jrespharm.com

In contrast, HPLC provides superior separation, allowing for the individual quantification of sinapine even in the presence of other structurally similar compounds. dss.go.thjrespharm.com An ion exchange separation step can be employed prior to UV spectrophotometric analysis to improve specificity, but this adds to the complexity of the procedure. dss.go.th Therefore, while UV spectrophotometry can be a useful screening tool, HPLC is generally preferred for its higher accuracy and specificity in the analysis of sinapine bisulphate. jrespharm.comasianpubs.org

Mechanistic Investigations of Biological Activities in Controlled Research Models

Comprehensive Analysis of Antioxidant Mechanisms

Sinapine (B1681761) and its derivatives have demonstrated notable antioxidant properties through various in vitro and in vivo models. These activities are primarily attributed to their ability to scavenge free radicals and protect against oxidative damage.

Evaluation of Radical Scavenging Capabilities

The radical scavenging potential of sinapine has been evaluated using several established assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

In one study, sinapine was found to effectively scavenge various free radicals, including DPPH and ABTS radicals. nih.gov The mechanism of this scavenging activity is suggested to be through hydrogen atom transfer (HAT) or sequential electron proton transfer (SEPT), leading to a radical adduct formation. nih.gov Further research has shown that sinapine, along with other phenolics, exhibited significant antioxidant activity in various assays. nih.gov A kinetic approach to evaluating the radical scavenging activities of sinapic acid and its derivatives, including sinapine, expressed the responses as rates of DPPH radical scavenging (R_S), superoxide (B77818) radical scavenging (R_FF), and β-carotene bleaching in an emulsion system (R_B). nih.gov For R_S and R_B, the esters of sinapic acid showed the highest responses, while for R_FF, syringic acid was most effective. nih.gov

The following table summarizes the radical scavenging activities of sinapic acid, a related compound, in different assays:

AssayConcentrationInhibition (%)
DPPH50 µM82
ABTS50 µM86.5

Data sourced from a study on the antioxidant properties of sinapic acid. innovareacademics.in

Studies on the Inhibition of Lipid Peroxidation

Sinapine and its derivatives have been investigated for their ability to inhibit lipid peroxidation, a key process in oxidative damage.

Studies have shown that sinapic acid and its derivatives can prevent lipid peroxidation in different lipid systems, including emulsions, bulk oil, and liposome (B1194612) suspensions. researchgate.net While sinapic acid esters were most effective in emulsions and liposome suspensions, the more polar sinapic acid and syringaldehyde (B56468) showed the greatest inhibition in bulk oil. researchgate.net In another study, sinapine was observed to have a concentration-dependent inhibitory effect on hydroperoxide formation in purified rapeseed oil. nih.gov However, its effectiveness was noted to be potentially limited by its low solubility in oil. nih.gov The protective effects of sinapic acid and its derivatives against copper-induced lipid peroxidation in phosphatidylcholine liposomes have also been demonstrated, with propyl and butyl sinapates showing significant antioxidant activities. nih.gov

Protective Effects against Oxidative Stress in Cellular and Molecular Models

Research has demonstrated the protective effects of sinapine against oxidative stress in various cellular and molecular models, highlighting its potential therapeutic applications.

A significant finding is the ability of sinapine to protect mesenchymal stem cells (MSCs) from hydroxyl radical-induced damage. nih.gov This protective effect is attributed to its radical-scavenging ability. nih.gov The study also revealed that sinapine can prevent DNA damage caused by oxidative stress. nih.gov Furthermore, sinapine has been shown to counteract mitochondrial oxidative stress in cardiomyocytes. nih.gov It was observed that sinapine can localize within the cytosol and mitochondria, decrease mitochondrial oxidative stress levels, and improve cardiac functional recovery during post-ischemic reperfusion. nih.gov

Characterization of Antimicrobial Properties and Underlying Mechanisms

The antimicrobial properties of sinapine and its analogues have been a subject of investigation. A study focused on the synthesis and evaluation of sinapine and its analogues confirmed their potential as antimicrobial agents. nih.gov While the specific mechanisms of sinapine's antimicrobial action are still being elucidated, the broader class of phenolic compounds is known to exert antimicrobial effects through various mechanisms, including the disruption of microbial cell membranes and inhibition of enzyme activity. brieflands.com The antibacterial activity of related compounds, anthraquinones, is linked to the polarity of their substituents, with stronger polarity correlating to more potent effects. rsc.org

Anti-Proliferative and Chemopreventive Mechanism Studies in Cell Lines

Sinapine has shown promise as an anti-proliferative and chemopreventive agent in cancer cell line studies.

In Caco-2 human colorectal adenocarcinoma cells, sinapine was found to inhibit proliferation and increase the cytotoxicity of the chemotherapeutic drug doxorubicin (B1662922). nih.gov The underlying mechanism involves the downregulation of P-glycoprotein (P-gp) expression. nih.gov Sinapine achieves this by suppressing the FGFR4-FRS2α-ERK1/2 signaling pathway. nih.gov This suppression of P-gp, a protein associated with multidrug resistance, suggests that sinapine could be an effective natural compound for overcoming chemoresistance. nih.gov The study also noted that the combination of sinapine and doxorubicin had a synergistic effect in increasing the cytotoxicity against Caco-2 cells. nih.gov

Enzymatic Inhibition Studies

Sinapine has been identified as an inhibitor of certain enzymes, most notably acetylcholinesterase (AChE).

Studies have demonstrated that sinapine significantly inhibits AChE activity in vitro. researchgate.net This inhibition was found to be more effective in the cerebral homogenate of rats compared to their blood serum, with IC50 values of 3.66 µM and 22.1 µM, respectively. researchgate.net The inhibitory action is attributed to the presence of a quaternary nitrogen in sinapine's structure, which allows it to bind reversibly to a specific region on AChE in a competitive manner. nih.govresearchgate.net This inhibition of AChE, an enzyme that breaks down the neurotransmitter acetylcholine, suggests that sinapine could be a promising candidate for the prevention and treatment of Alzheimer's disease. researchgate.netupdatepublishing.com Another study confirmed the acetylcholinesterase inhibition property of sinapine, where it inhibited the enzyme's activity by 85%. nih.gov

The table below shows the IC50 values for sinapine's inhibition of acetylcholinesterase:

TissueIC50 (µM)
Rat Cerebral Homogenate3.66
Rat Blood Serum22.1

Data sourced from a study on the inhibitory effects of sinapine on acetylcholinesterase activity. researchgate.net

Investigations into Immunomodulatory and Anti-Inflammatory Pathways

Sinapine bisulphate, and its primary component sinapine, have been the subject of research to understand their effects on the immune system and inflammatory processes. Studies suggest that sinapine and its derivatives, like sinapic acid, can modulate various signaling pathways involved in inflammation. biomolther.orgnih.gov

One of the key mechanisms identified is the regulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. core.ac.ukfrontiersin.org NF-κB is a crucial protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory conditions, NF-κB is activated, leading to the production of pro-inflammatory mediators. Research has shown that sinapine can suppress the activation of the NF-κB pathway. chemfaces.com For instance, in high-fat diet-fed mice, sinapine supplementation was found to suppress intestinal NF-κB and tumor necrosis factor-alpha (TNF-α) expressions. chemfaces.com Similarly, sinapic acid, a related compound, has been demonstrated to inhibit the degradation of IκB-α, a protein that keeps NF-κB inactive, thereby preventing its translocation to the nucleus and the subsequent expression of inflammatory genes. core.ac.uk

Another significant pathway influenced by these compounds is the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a critical role in inflammation. Studies on sinapic acid have shown that it can attenuate the phosphorylation of key components of the MAPK cascade, such as JNK, p38, and ERK, in response to inflammatory stimuli like lipopolysaccharide (LPS). biomolther.orgnih.gov By inhibiting the MAPK pathway, sinapic acid can reduce the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and nitric oxide (NO). biomolther.orgnih.gov

Furthermore, sinapine has been shown to influence the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. A study on macrophage foaming revealed that sinapine could activate the JAK/STAT3 pathway, which is associated with the conversion of pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages. mdpi.comnih.gov This shift in macrophage polarization contributes to the resolution of inflammation.

The anti-inflammatory effects are also mediated through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of inflammatory mediators such as prostaglandins (B1171923) and nitric oxide. core.ac.uknih.gov Research indicates that sinapic acid can inhibit the expression of both iNOS and COX-2 at the mRNA level, suggesting transcriptional inhibition. core.ac.uk

The following table summarizes the key inflammatory mediators and signaling pathways modulated by sinapine and its related compound, sinapic acid, based on findings from controlled research models.

Table 1: Modulation of Inflammatory Pathways by Sinapine and Sinapic Acid
CompoundTarget Pathway/MediatorObserved Effect in Research Models
SinapineNF-κBSuppression of intestinal NF-κB expression in HFD mice. chemfaces.com
TNF-αSuppression of intestinal TNF-α expression in HFD mice. chemfaces.com
JAK/STAT3Activation in foam cells, promoting M2 macrophage polarization. mdpi.comnih.gov
Sinapic AcidNF-κBInhibition of p65 DNA-binding activity and nuclear translocation. core.ac.uk
IκB-αInhibition of LPS-induced degradation. core.ac.uk
MAPK (JNK, p38, ERK)Attenuation of LPS-stimulated phosphorylation. biomolther.orgnih.gov
iNOSInhibition of expression at mRNA and protein levels. core.ac.uknih.gov
COX-2Inhibition of expression at mRNA and protein levels. core.ac.uknih.gov
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Reduction in production. biomolther.orgcore.ac.uk

Structure-Activity Relationship Studies (e.g., Comparative Efficacy with Sinapic Acid Derivatives)

The biological activities of sinapine bisulphate are intrinsically linked to its chemical structure, which consists of a sinapic acid moiety esterified with choline (B1196258). ontosight.ai Structure-activity relationship (SAR) studies, often comparing sinapine to its parent compound, sinapic acid, and other derivatives, provide valuable insights into how structural modifications influence efficacy.

A key area of comparison has been antioxidant activity. Generally, sinapic acid demonstrates higher free radical-scavenging activity than sinapine. researchgate.net For instance, in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, sinapic acid exhibited greater radical scavenging capacity. mdpi.com This difference is often attributed to the free phenolic hydroxyl group on the aromatic ring of sinapic acid, which is crucial for its antioxidant function. In sinapine, this hydroxyl group is esterified, which can reduce its hydrogen-donating ability. However, some studies have reported that sinapine can exhibit higher antioxidant activity than sinapic acid in certain contexts. frontiersin.org The antioxidant activity of these compounds is also influenced by the system in which they are tested. For example, in a nonpolar environment, some derivatives like 4-vinylsyringol have shown greater antioxidant activity than sinapic acid, while the reverse is true in a polar medium. nih.gov

In terms of anti-inflammatory effects, both sinapine and sinapic acid have demonstrated activity, but the direct comparative efficacy of sinapine bisulphate is less documented. Sinapic acid has been extensively studied for its ability to inhibit key inflammatory mediators and pathways. biomolther.orgcore.ac.uknih.govnih.govmdpi.com For example, it has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system that triggers inflammation. mdpi.com While sinapine has also been reported to have anti-inflammatory properties, such as reducing TNF-α and NF-κB expression, detailed comparative studies with sinapic acid on specific inflammatory targets are less common. chemfaces.com

The esterification of sinapic acid can also influence its other biological activities. For instance, sinapine has been found to be an effective inhibitor of the enzyme acetylcholinesterase (AChE), an activity attributed to the quaternary nitrogen in its choline moiety, which can bind to a specific region on the enzyme. nih.gov This highlights how the choline ester of sinapic acid in sinapine confers a distinct biological activity profile.

The table below provides a comparative overview of the biological activities of sinapine and sinapic acid, illustrating the structure-activity relationships.

Table 2: Comparative Biological Activities of Sinapine and Sinapic Acid
ActivitySinapineSinapic AcidStructural Rationale for Differences
Antioxidant Activity (DPPH Scavenging) Significant, but generally lower than sinapic acid. researchgate.netmdpi.comHigher free radical-scavenging activity. researchgate.netmdpi.comFree phenolic hydroxyl group in sinapic acid is more effective at hydrogen donation than the esterified group in sinapine.
Anti-inflammatory Activity Suppresses NF-κB and TNF-α. chemfaces.comInhibits NF-κB, MAPK, and NLRP3 inflammasome activation. biomolther.orgcore.ac.ukmdpi.comBoth possess the core sinapoyl moiety, but the free acid form may have better access to certain intracellular targets.
Acetylcholinesterase (AChE) Inhibition Effective inhibitor. nih.govLess effective or not reported.The quaternary nitrogen in the choline group of sinapine is crucial for binding to AChE. nih.gov
Stability (Autoclaving) Shows no evidence of structural or color changes. dss.go.thUndergoes structural changes and coloration. dss.go.thThe ester linkage in sinapine provides greater stability under heat and pressure compared to the free acid.

Role in Plant Physiology and Stress Responses

Involvement in Seed Germination and Developmental Processes

Sinapine (B1681761) is the most abundant sinapate ester found in the seeds of cruciferous plants, where it serves as a storage compound. oup.comembopress.org Its role in germination is primarily mediated through its hydrolysis. During the early stages of seedling development, the enzyme sinapine esterase (SCE) becomes active and breaks down sinapine into sinapic acid and choline (B1196258). oup.comnih.gov These components are then rerouted into other metabolic pathways essential for the growing seedling.

The influence on germination is complex and appears to be concentration-dependent. Studies using sinapic acid, the precursor and hydrolysis product of sinapine, have shown that low concentrations (0.1 to 1 mM) can promote seed germination and early seedling growth. nih.govnih.gov Conversely, higher concentrations (above 2 mM) tend to inhibit germination. nih.gov This suggests a finely tuned regulatory mechanism.

Research has revealed that sinapic acid metabolism is closely linked with the regulation of abscisic acid (ABA), a key plant hormone that maintains seed dormancy and inhibits germination. nih.gov Sinapic acid can promote the conversion of active ABA to its inactive form, ABA-glucose ester, thereby alleviating ABA's inhibitory effect on germination. nih.gov In Arabidopsis thaliana, mutants with altered sinapate ester metabolism, such as those deficient in sinapoylcholine synthesis, exhibited changes in their germination rates when treated with ABA. nih.gov

Given sinapine's characterization as an anti-nutritive compound in rapeseed (canola) meal, significant research has focused on reducing its levels in seeds through genetic engineering. embopress.orgacs.org These studies have provided further insight into its developmental role. For example, downregulating genes responsible for sinapine synthesis, such as Ferulic Acid 5-Hydroxylase (FAH) and Sinapoylglucose:choline Sinapoyltransferase (SCT), resulted in a dramatic decrease in seed sinapine content, which was accompanied by an increase in free choline and notable changes in seed weight and composition. oup.comembopress.org

**Table 1: Impact of Genetic Modifications on Sinapine Levels and Seed Traits in *Brassica napus***

Gene Target Genetic Modification Effect on Sinapine Content Observed Changes in Other Seed Metabolites/Traits Reference(s)
BnSCE3 (Sinapine Esterase) Overexpression during seed development ~95% decrease Increased free choline; significantly higher seed weight, size, and water content; ~30% higher hemicellulose and cellulose. oup.com
FAH and SCT Co-suppression via antisense/RNAi Up to 90% decrease Increased levels of free choline. embopress.orgacs.org
PAD (Phenolic Acid Decarboxylase) Expression in developing seeds ~95% reduction Phenylpropanoid pathway flux diverted to produce 4-vinyl phenol (B47542) derivatives; no adverse effect on seed yield, oil content, or germination. oup.com

Contribution to Ultraviolet-B (UV-B) Radiation Tolerance Mechanisms

Sinapine and its related family of sinapate esters are critical for protecting plants against the damaging effects of Ultraviolet-B (UV-B) radiation (280-320 nm). embopress.orgontosight.ai These compounds accumulate in the epidermal layers of leaves and act as a natural "sunscreen," absorbing harmful UV-B rays before they can damage sensitive cellular components like DNA and proteins. embopress.orgpurdue.edu

The synthesis of these protective compounds is a highly regulated process. Exposure to UV-B light triggers a signaling cascade involving the UV-B photoreceptor UVR8 (UV RESISTANCE LOCUS 8). oup.combiorxiv.org This pathway leads to the induction of key enzymes in the phenylpropanoid pathway, such as FERULIC ACID 5-HYDROXYLASE (FAH1), which is essential for producing the sinapate precursor for all sinapate esters. oup.comnih.gov The accumulation of sinapate esters following UV exposure is a key acclimation response that enhances plant survival and preserves photosynthetic performance. oup.combiorxiv.org

The importance of these compounds as UV-B screens has been demonstrated through genetic studies. Arabidopsis mutants unable to synthesize sinapate esters, such as the fah1 mutant, are hypersensitive to UV-B radiation and suffer from foliar injury and poor growth under UV stress. oup.comresearchgate.net Similarly, other mutants with reduced levels of both flavonoids and sinapate esters are also highly sensitive to UV-B damage. nih.govnih.gov This indicates that while other compounds like flavonoids contribute to photoprotection, sinapate esters play a major and indispensable role in UV screening. oup.comnih.gov

The regulation of this pathway is complex, involving transcriptional activators and repressors. For instance, the transcription factor AtMYB4 acts as a negative regulator of sinapate ester synthesis. embopress.org Under normal light conditions, AtMYB4 represses the expression of genes like Cinnamate 4-hydroxylase (C4H). embopress.org Upon exposure to UV-B, the expression of AtMYB4 is downregulated, lifting the repression and allowing for the increased production of UV-protective sinapate esters. embopress.org

Interplay and Interaction with Other Plant Metabolites

The metabolism of sinapine bisulphate is intricately connected with several other key plant metabolites, forming a dynamic network that shifts between developmental stages and in response to environmental cues.

Choline and Sinapic Acid : The most direct interaction occurs during germination, where sinapine is hydrolyzed into choline and sinapic acid. oup.com Genetic modifications that reduce sinapine accumulation in seeds often lead to a corresponding increase in free choline, highlighting the direct metabolic link. embopress.org

Other Sinapate Esters : Sinapine is part of a pool of interchangeable sinapate esters. In seeds, sinapoylglucose serves as the precursor for sinapine synthesis, a reaction catalyzed by the enzyme sinapoylglucose:choline sinapoyltransferase (SCT). oup.comnih.gov Following germination and the release of sinapic acid from sinapine, the sinapic acid is used to synthesize other esters. In seedlings, it is commonly converted into sinapoylmalate, which is the predominant sinapate ester in the leaves of Arabidopsis. oup.com

Abscisic Acid (ABA) : Sinapic acid, derived from sinapine hydrolysis, actively modulates the homeostasis of ABA. nih.gov By promoting the glycosylation of ABA into an inactive form, sinapic acid can counteract ABA-mediated inhibition of seed germination, demonstrating a clear hormonal-metabolic crosstalk. nih.govnih.gov

Phenylpropanoid Pathway Intermediates : As a major end-product in seeds, sinapine synthesis represents a significant flux through the phenylpropanoid pathway. Altering its production can redirect this flux. For example, blocking sinapine synthesis and introducing a bacterial enzyme (phenolic acid decarboxylase) can divert pathway intermediates toward the production of industrially useful compounds like 4-vinyl phenol, demonstrating the metabolic plasticity of the pathway. oup.com

Table 2: Summary of Sinapine Bisulphate's Interactions with Other Metabolites

Interacting Metabolite(s) Nature of Interaction Physiological Context Reference(s)
Choline, Sinapic Acid Sinapine is hydrolyzed into these two components by sinapine esterase. Seed germination and early seedling development. oup.comnih.gov
Sinapoylglucose, Sinapoylmalate Sinapoylglucose is the precursor to sinapine in seeds. Sinapic acid from sinapine hydrolysis is a precursor to sinapoylmalate in leaves. Seed development (synthesis) and seedling growth (turnover). oup.comnih.gov
Abscisic Acid (ABA) The hydrolysis product, sinapic acid, promotes the inactivation of ABA, thus promoting germination. Regulation of seed dormancy and germination. nih.govnih.gov
Flavonoids Both are phenylpropanoid products that act as UV-B sunscreens. Plant response to UV radiation stress. oup.comnih.govnih.gov

Industrial and Agricultural Research Applications Non Clinical Focus

Strategies for Valorization of Agro-Industrial By-products (e.g., Rapeseed and Mustard Meal)

Rapeseed meal (RSM), a significant by-product of the oil extraction industry, is a focal point for valorization strategies aimed at creating new bio-based value chains. With a high protein content of 31-34% and fiber content of 33-40%, RSM holds considerable potential as a source of valuable molecules for high-value applications. nih.govnih.gov Sinapine (B1681761) is a major phenolic compound in rapeseed and mustard seed by-products, and its recovery is a key aspect of valorization. manchester.ac.ukresearchgate.netnih.gov

The development of holistic biorefining schemes for RSM is a subject of ongoing research, with a focus on fractionating the meal into its constituent proteins, phenolics (like sinapine), and polysaccharides. manchester.ac.uk Various extraction and purification processes are being investigated to recover sinapic acid derivatives, including sinapine, from these by-products. researchgate.net Strategies to improve the extraction of sinapine from mustard seed meal include the use of emerging technologies such as supercritical CO2 pretreatment and ultrasound-assisted extraction. researchgate.netnih.gov Research has shown that a combination of these technologies can significantly increase the yield of extracted sinapine. researchgate.net For instance, the use of supercritical CO2 pretreatment has been found to increase the yield of extracted sinapine by 24.4% compared to control methods. researchgate.net

Table 1: Effect of Extraction Technologies on Sinapine Yield from Mustard Seed Meal
Extraction MethodIncrease in Sinapine Yield (%)Reference
Supercritical CO2 Pretreatment24.4 researchgate.net
Ultrasound and Supercritical CO2 Pretreatment32 researchgate.net

The presence of antinutritional factors, including sinapine, in rapeseed and canola meal limits its use in animal feed, particularly for poultry. researchgate.netnutrinews.com Sinapine is known to impart a bitter taste and can lead to a fishy flavor in eggs. nutrinews.com Consequently, a significant area of research focuses on methods to reduce or eliminate sinapine from animal feed to improve its nutritional quality and palatability. dsau.dp.uaresearchgate.net

Several technological methods have been investigated to reduce the levels of antinutritional factors in rapeseed meal. These include physical, chemical, enzymatic, and microbiological processing methods. dsau.dp.uaresearchgate.net These techniques are based on the chemical or thermal decomposition of these compounds, their hydrolysis into non-toxic or less-toxic substances, and the inactivation of enzymes like myrosinase. dsau.dp.uaresearchgate.net While breeding programs have successfully reduced the content of other antinutritional factors like glucosinolates, sinapine levels have remained relatively high in many canola cultivars. researchgate.net

Development of Functional Ingredients and Preservatives for Food Science Research

There is a growing demand for natural food preservatives, prompting research into the potential of plant-derived compounds. nih.gov Natural antimicrobials are sought after as they can limit microbial resistance and meet consumer demand for healthier food options. nih.gov The antioxidant properties of phenolic compounds make them promising candidates for food preservation. itjfs.commdpi.com

Sinapine and its derivatives, being phenolic compounds with known antioxidant properties, are of interest in the development of functional food ingredients. nih.govnih.gov Research has demonstrated the antioxidant activity of polyphenol extracts from rapeseed meal, with sinapic acid being a predominant component. nih.govnih.gov While direct research on sinapine bisulphate as a food preservative is not extensively documented, the antioxidant capabilities of its constituent, sinapic acid, suggest its potential in this area. The application of natural preservatives in the food industry aims to prevent the growth of undesirable microorganisms and can be achieved by adding them to the product formulation, coating them on the surface, or incorporating them into packaging materials. nih.gov

Application in Controlled Release Systems for Bioactive Compounds (e.g., Hydrogels for in vitro release)

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water, making them ideal for controlled drug delivery. mdpi.com Their tunable physical properties and ability to protect labile compounds make them excellent platforms for the controlled release of bioactive molecules. nih.govmdpi.com

Recent research has focused on the development of sinapine-crosslinked dual-protein-based hydrogels. nih.govmdpi.com In these systems, sinapine itself acts as a cross-linking agent with soy protein isolate to form a stable hydrogel. nih.gov This novel approach has been investigated for the controlled release of sinapine, demonstrating high encapsulation efficiency and drug loading capacity. nih.govmdpi.com In vitro digestion experiments have shown that these dual-protein-based hydrogels can stabilize the release of sinapine, thereby improving its bioavailability. nih.gov

Table 2: Properties of Sinapine-Crosslinked Dual-Protein-Based Hydrogels
ParameterValueReference
Encapsulation Rate> 95% nih.gov
Drug Loading Capacity3.5 mg/g nih.gov
Improvement in Bioavailability (in vitro)19.3% nih.gov

Influence on Material Science and Novel Product Development (e.g., Color Formation in Food Processing)

The color of food is a critical quality attribute that influences consumer perception and acceptance. nih.gov Food processing techniques can significantly impact the color of the final product. nih.gov Research into the behavior of compounds like sinapine bisulphate during processing is crucial for understanding and controlling color formation in food products.

Studies have been conducted to investigate the structural and color changes of sinapine bisulphate and sinapic acid during autoclaving, a common thermal processing method. dss.go.th The research found that under autoclaving conditions (121°C and 0.1 MPa), a colorless aqueous solution of sinapic acid turned yellow. dss.go.th In contrast, sinapine bisulphate showed no evidence of any structural or color changes under the same conditions. dss.go.th This finding is significant for food processing, as it suggests that the esterified form (sinapine bisulphate) is more stable to heat-induced color changes than its free acid form (sinapic acid).

Table 3: Effect of Autoclaving on Color Properties of Sinapic Acid Solution (100 µg/mL)
ParameterBefore AutoclavingAfter Autoclaving (15 min)Reference
AppearanceColorlessYellow dss.go.th
Whiteness (L value)-Decreased dss.go.th
Yellowness (b value)-Significantly Increased dss.go.th

Future Research Directions and Unaddressed Challenges

Further Elucidation of Undefined Molecular Targets and Mechanistic Pathways

A primary challenge in the study of sinapine (B1681761) and its related compounds is that while numerous pharmacological activities have been observed, the specific molecular targets for many of these effects are still unclear. nih.govfrontiersin.org Current research has highlighted antioxidant, anti-inflammatory, and neuroprotective properties, but the precise proteins, enzymes, and signaling cascades that sinapine bisulphate interacts with to elicit these responses are largely undefined. researchgate.net For instance, sinapine has been shown to protect neuronal cells from hypoxia-induced damage by reducing oxidative stress and apoptosis, yet the upstream sensors and downstream effectors of this pathway are not fully mapped. researchgate.net

Future investigations must move beyond descriptive pharmacology to pinpoint direct molecular binding partners. Advanced techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and computational molecular docking studies will be instrumental in identifying these targets. Furthermore, understanding the metabolic fate of sinapine bisulphate is crucial. frontiersin.org It is known to be hydrolyzed into sinapic acid and choline (B1196258), both of which have their own biological activities. nih.govscispace.com Research is needed to clarify the extent and location of this hydrolysis in biological systems and to differentiate the effects of the parent compound from its metabolites. scispace.com A comprehensive understanding of these mechanisms is essential before the full therapeutic potential of sinapine bisulphate can be realized in clinical trials. frontiersin.org

Innovations in Green Extraction and High-Purity Purification Methodologies

The commercial viability of sinapine bisulphate is heavily dependent on the development of efficient, sustainable, and scalable extraction and purification methods from sources like rapeseed and mustard seed meal. researchgate.net Traditional solvent-based extraction methods, while effective, often rely on toxic solvents like methanol (B129727), which poses environmental and safety concerns. researchgate.net

The future of sinapine recovery lies in "green extraction" technologies. nih.gov Research into these innovative methods is a key priority. This includes optimizing techniques such as:

Pressurized Liquid Extraction (PLE): Using solvents (including water) at elevated temperatures and pressures to enhance extraction efficiency. umanitoba.ca

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): Employing ultrasonic waves or microwaves to accelerate the extraction process, reducing solvent and energy consumption. researchgate.netnih.gov

Supercritical Fluid Extraction (SFE): Utilizing supercritical CO2 as a non-toxic, environmentally benign solvent. nih.gov

A significant challenge is not just extracting the compound, but also purifying it to a high degree. researchgate.net Crude extracts contain a mixture of phenolic compounds. mdpi.com Consequently, advanced purification technologies such as column chromatography with specialized resins (e.g., Sephadex LH-20) and membrane filtration are critical areas for innovation. researchgate.netresearchgate.net The goal is to develop an integrated, sustainable process that maximizes yield and purity while minimizing environmental impact and cost, thereby adding value to agricultural by-products. researchgate.net

Table 1: Comparison of Conventional and Green Extraction Techniques for Sinapine

Extraction MethodPrincipleAdvantagesChallenges for Sinapine Extraction
Conventional Solvent Extraction Solubilizing sinapine in organic solvents like methanol or ethanol (B145695) at elevated temperatures. researchgate.netHigh recovery, well-established methods. researchgate.netUse of toxic solvents, high energy consumption, co-extraction of impurities. researchgate.netresearchgate.net
Pressurized Liquid Extraction (PLE) Using solvents (including water) at high pressure and temperature to increase extraction efficiency. researchgate.netumanitoba.caFaster, uses less solvent than conventional methods. Water can be used as a green solvent. umanitoba.caHigh temperatures can potentially degrade sinapine; requires specialized equipment. umanitoba.cafrontiersin.org
Ultrasound-Assisted Extraction (UAE) Using high-frequency sound waves to disrupt plant cell walls and enhance solvent penetration. researchgate.netIncreased yield, shorter extraction time, reduced solvent consumption. nih.govDifficult to scale up for industrial production, potential for localized heating. researchgate.net
Microwave-Assisted Extraction (MAE) Using microwave energy to heat the solvent and plant material, causing cell rupture. researchgate.netnih.govRapid heating, reduced extraction time, lower solvent use. nih.govNon-uniform heating, potential for creating hotspots that degrade the compound. nih.gov

Advanced Approaches in Genetic Engineering for Precise Biosynthesis Modulation

Sinapine is a major phenolic compound in the seeds of many Brassica species, including canola (Brassica napus). researchgate.net While it has beneficial properties, its presence is considered antinutritional in rapeseed meal intended for animal feed. researchgate.net This has driven research into metabolic engineering to reduce or eliminate sinapine from seeds. researchgate.net

Future research will focus on more precise and sophisticated genetic engineering techniques. The biosynthesis of sinapine involves the phenylpropanoid pathway, and several key genes, such as ferulic acid 5-hydroxylase (FAH) and sinapoylglucose:choline sinapoyltransferase (SCT), have been identified as critical for its production. researchgate.net While early efforts using RNA interference (RNAi) to silence these genes successfully reduced sinapine content by up to 90%, these approaches can be subject to environmental influences. researchgate.net

Advanced gene-editing technologies like CRISPR-Cas9 offer the potential for more precise and stable modifications. Future strategies could involve:

Targeted knockout of key biosynthesis genes to completely block the pathway.

Editing the promoter regions of these genes to fine-tune their expression levels, allowing for controlled reduction rather than complete elimination.

Multiplex gene editing to simultaneously target several genes in the pathway for a more robust and predictable outcome.

A key challenge is to modulate sinapine levels without negatively impacting other desirable traits, such as plant growth, stress tolerance, or the content of other beneficial compounds. researchgate.net For example, reducing sinapine has been shown to increase levels of free choline, which could be a valuable nutritional enhancement. researchgate.net Therefore, a holistic understanding of the metabolic network is essential for designing effective and safe genetic modification strategies.

Exploration of Novel Bioactivities and Functional Roles in Diverse Model Systems

While sinapine bisulphate is known for its antioxidant and neuroprotective effects, its full range of biological activities is likely much broader. frontiersin.orgresearchgate.net A significant area for future research is the systematic exploration of new functional roles in a variety of biological contexts and model systems. nih.govfrontiersin.org

Initial studies have pointed towards potential anti-inflammatory and anti-angiogenic (inhibiting new blood vessel formation) properties. researchgate.net These preliminary findings need to be expanded upon using diverse models, from cell cultures to animal studies, to validate these effects and understand their relevance to human diseases. For example, its anti-inflammatory properties could be investigated in models of arthritis or inflammatory bowel disease, while its anti-angiogenic potential could be explored in the context of cancer research.

Furthermore, the role of sinapine and its derivatives in agriculture and food science warrants deeper investigation. Sinapic acid, a hydrolysis product of sinapine, has been shown to inhibit lipid oxidation more effectively than sinapine itself, suggesting its potential as a natural food preservative. researchgate.net There is also an opportunity to explore its function in plant biology, where it may play a role in protecting leaves from UV-B radiation. researchgate.net Future studies should employ a wide array of models to screen for new activities, which could open up novel applications in pharmaceuticals, nutraceuticals, and food technology. 111.68.96

Development of Sustainable Production and Utilization Strategies

The long-term success of sinapine bisulphate as a commercially viable compound hinges on the development of holistic and sustainable strategies for its entire life cycle. ju.seeuropa.eu This extends beyond green extraction to encompass a circular economy approach to the agricultural products from which it is derived. oneplanetnetwork.orgutwente.nl

Future research must focus on creating integrated biorefinery models for crops like rapeseed. In such a model, the primary product (oil) is extracted, and the leftover meal is not treated as a low-value byproduct but as a feedstock for a cascade of valuable components. This involves:

Valorization of Byproducts: Developing efficient processes to sequentially extract sinapine, proteins, fiber, and other compounds from the meal, maximizing the value derived from the crop. researchgate.netbraskem.com.br

Life Cycle Assessment (LCA): Conducting comprehensive LCAs to evaluate the environmental footprint of the entire production chain, from cultivation to final product. oneplanetnetwork.org This helps identify hotspots in energy consumption, water use, and waste generation, guiding the development of more sustainable practices. braskem.com.br

Market Development: Innovating and promoting new applications for sinapine bisulphate and its derivatives to create market pull. utwente.nl This includes exploring its use in functional foods, cosmetics, and as a platform chemical for synthesizing other valuable molecules.

The ultimate challenge is to create a closed-loop system where agricultural "waste" is minimized, resource efficiency is maximized, and economic profitability is aligned with environmental stewardship. oneplanetnetwork.org This requires interdisciplinary collaboration between chemists, engineers, agronomists, and economists to build a truly sustainable production and utilization pipeline for sinapine bisulphate. ju.se

Q & A

Basic Research Questions

Q. What are the primary methods for quantifying sinapine bisulphate in plant matrices, and what are their limitations?

  • Methodological Answer : Sinapine bisulphate is commonly quantified using high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS). However, bisulphate ions (HSO₄⁻) can interfere with MS analysis by elevating baseline noise, especially in ion chromatography-mass spectrometry (IC-MS). To mitigate this, tandem MS (MS/MS) is recommended to eliminate interference . For enzymatic degradation studies, laccase activity assays (e.g., spectrophotometric monitoring of oxidation reactions) are used to correlate enzyme activity with sinapine bisulphate reduction during fermentation .

Q. How does sinapine bisulphate influence lipid metabolism in animal models?

  • Methodological Answer : In vivo studies using high-fat diet-fed mice demonstrate that sinapine bisulphate reduces hepatic lipid accumulation by modulating gene expression. Key molecular targets include downregulation of SREBP-1c (a lipogenesis regulator) and upregulation of PPAR-α and ACOX1 (involved in fatty acid oxidation). Experimental designs typically involve 12-week dietary interventions with sinapine-enriched oils, followed by transcriptomic analysis (RT-qPCR) and lipid profiling (e.g., total cholesterol, triglycerides) .

Q. What factors affect sinapine bisulphate stability during post-harvest processing of rapeseed?

  • Methodological Answer : Stability is influenced by fermentation type and drying conditions. Solid-state fermentation with Trametes spp. reduces sinapine bisulphate concentrations by >50% due to laccase-mediated degradation, while Saccharomyces cerevisiae fermentation shows minimal reduction. Drying at 90–105°C further decreases concentrations by 20–30%. Experimental validation requires paired comparisons of fermentation methods and thermal treatments, with sinapine quantified via HPLC .

Advanced Research Questions

Q. How can contradictory data on sinapine bisulphate’s bioactivity be resolved in metabolic studies?

  • Methodological Answer : Discrepancies often arise from differences in sinapine purity, dosage, or model systems. To address this:

  • Standardize sinapine extraction protocols (e.g., using acidified methanol for consistent recovery).
  • Include dose-response curves in experimental designs to identify threshold effects.
  • Validate findings across multiple models (e.g., in vitro hepatocyte assays vs. in vivo murine models) .

Q. What experimental strategies optimize sinapine bisulphate isolation while preserving its structural integrity?

  • Methodological Answer :

  • Extraction : Use subcritical water extraction (SWE) at 120–150°C to enhance yield without degrading heat-sensitive functional groups.
  • Purification : Combine column chromatography (e.g., Sephadex LH-20) with preparative HPLC to isolate sinapine bisulphate from co-extracted phenolics.
  • Characterization : Confirm structure via NMR (¹H/¹³C) and high-resolution MS, ensuring sulfate group retention .

Q. How do enzymatic pathways mediate sinapine bisulphate degradation, and how can this be leveraged for industrial applications?

  • Methodological Answer : Laccases from Trametes spp. catalyze oxidative cleavage of sinapine bisulphate. To study this:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.